molecular formula C21H18N2O4 B12566461 4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid CAS No. 188585-23-1

4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid

Cat. No.: B12566461
CAS No.: 188585-23-1
M. Wt: 362.4 g/mol
InChI Key: MKSJNDIIOVQHNT-UHFFFAOYSA-N
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Description

4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified through additional steps to obtain the desired compound.

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like methanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include modified indole and quinoline derivatives with potential biological activities.

Scientific Research Applications

4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.

    Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .

Properties

CAS No.

188585-23-1

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

4-[[2-(1H-indol-5-yl)-4-oxo-1H-quinolin-8-yl]oxy]butanoic acid

InChI

InChI=1S/C21H18N2O4/c24-18-12-17(13-6-7-16-14(11-13)8-9-22-16)23-21-15(18)3-1-4-19(21)27-10-2-5-20(25)26/h1,3-4,6-9,11-12,22H,2,5,10H2,(H,23,24)(H,25,26)

InChI Key

MKSJNDIIOVQHNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCCC(=O)O)NC(=CC2=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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